molecular formula C12H16N2 B11904316 (6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine

(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine

Katalognummer: B11904316
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: DSKNEBHLQADPLT-PEHGTWAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroisoquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, often using reagents like hydrogen gas or metal hydrides.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Typical reagents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6S)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine: This is a stereoisomer with different spatial arrangement of atoms.

    Tetrahydroisoquinoline derivatives: These compounds share the core structure but differ in functional groups and substitutions.

Uniqueness

(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine is unique due to its specific stereochemistry and the presence of the methano bridge, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

(9R)-10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine

InChI

InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14)/t8-,10?/m0/s1

InChI-Schlüssel

DSKNEBHLQADPLT-PEHGTWAWSA-N

Isomerische SMILES

CC1([C@@H]2CC1C3=CN=C(C=C3C2)N)C

Kanonische SMILES

CC1(C2CC1C3=CN=C(C=C3C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.